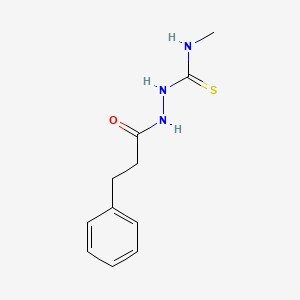

![molecular formula C11H14BrN3O2S2 B4615245 5-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4615245.png)

5-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide

Overview

Description

Synthesis Analysis

Synthesis of sulfonamide-containing pyrazole derivatives typically involves multi-step chemical reactions, including cyclization, bromination, and functionalization processes. For example, various sulfonamide derivatives are prepared to evaluate their cyclooxygenase inhibition properties, indicating a common synthetic pathway involving bromination and further modifications (Penning et al., 1997; Faidallah et al., 2002).

Molecular Structure Analysis

The structure of related compounds is established using various analytical methods such as mass spectrometry, nuclear magnetic resonance (NMR), and infrared spectroscopy. Additionally, X-ray analysis is often utilized to determine and confirm the molecular geometry of newly synthesized compounds (Ryzhkova et al., 2020).

Chemical Reactions and Properties

Compounds similar to 5-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide participate in various chemical reactions, including cyclization and interactions with different reagents, leading to the formation of a diverse range of derivatives, highlighting their chemical versatility (Abdelhamid et al., 2000; Hassaneen et al., 1985).

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Studies have synthesized and characterized derivatives of celecoxib, a well-known anti-inflammatory and analgesic agent. Compounds exhibiting anti-inflammatory and analgesic activities have been identified, showing potential for further development into therapeutic agents without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib itself (Küçükgüzel et al., 2013).

Anticancer and Anti-HCV Agents

Novel derivatives have been explored for their anticancer and anti-HCV activities, with some compounds displaying modest inhibition of HCV NS5B RdRp activity. This suggests a potential pathway for the development of new therapeutic agents targeting cancer and hepatitis C virus (Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer Treatment

New derivatives have been synthesized with high singlet oxygen quantum yield, indicating significant potential as Type II photosensitizers for the treatment of cancer through photodynamic therapy. These findings underscore the compound's suitability for medical applications in cancer treatment due to its effective photophysical and photochemical properties (Pişkin et al., 2020).

Antimicrobial Activities

Several synthesized pyrazolyl and thiadiazolyl derivatives have shown promising anti-inflammatory and antimicrobial activities. Notably, some derivatives surpassed the efficacy of indomethacin in bioassays, indicating potential as new antimicrobial agents with superior gastrointestinal safety profiles (Bekhit et al., 2008).

Antidiabetic Agents

Research into fluorinated pyrazoles and benzenesulfonylurea derivatives has revealed significant antidiabetic activity among the synthesized compounds. This suggests the potential for these compounds to be developed into new therapeutic options for diabetes management (Faidallah et al., 2016).

properties

IUPAC Name |

5-bromo-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O2S2/c1-3-15-9(6-7-13-15)8-14(2)19(16,17)11-5-4-10(12)18-11/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLJIEXZUXBVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5'-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B4615163.png)

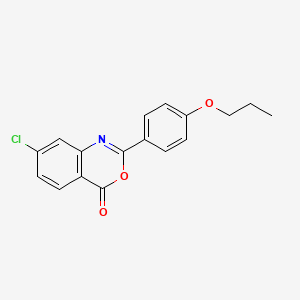

![8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4615167.png)

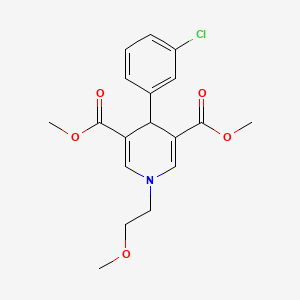

![1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4615172.png)

![2-chloro-4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4615197.png)

![N-[4-(acetylamino)phenyl]-3-chromanecarboxamide](/img/structure/B4615203.png)

![4-{[2,5-dimethyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4615216.png)

![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615220.png)

![2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4615230.png)

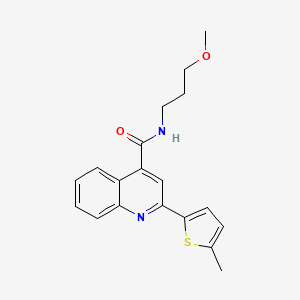

![ethyl 2-[({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4615242.png)

![N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4615250.png)